molecular formula C18H16N2O2 B10840550 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide CAS No. 94209-12-8

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide

Cat. No.: B10840550
CAS No.: 94209-12-8
M. Wt: 292.3 g/mol
InChI Key: USGVPHMVQJFJJD-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide is a synthetic indole-acetamide derivative of significant interest in infectious disease research, particularly for screening novel antiviral compounds. Its core structure serves as a key pharmacophore for inhibiting viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses . Research indicates that compounds sharing this structural motif demonstrate potent activity against the RdRp of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), the causative agent of COVID-19 . In cell-based assays, specific derivatives have exhibited promising inhibition of SARS-CoV-2 RdRp activity with low micromolar EC50 values, highlighting their potential as lead compounds for antiviral development . Furthermore, this chemical scaffold has shown efficacy against other human coronaviruses like HCoV-OC43 and HCoV-NL63, as well as against the Respiratory Syncytial Virus (RSV), by targeting stages of viral replication such as genome replication/transcription . The indole-acetamide structure provides a versatile platform for further medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties. This product is intended for research and screening applications in microbiology, virology, and drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGVPHMVQJFJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330863
Record name 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94209-12-8
Record name 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Mediated Coupling

A widely employed approach utilizes carbodiimide reagents such as 1,1′-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure from patent literature, indole-3-glyoxylic acid is treated with CDI in tetrahydrofuran (THF) at room temperature for 2 hours to form an activated imidazolide intermediate. Subsequent addition of phenethylamine drives the amidation reaction, yielding the target compound after aqueous workup and purification (Scheme 1).

Reaction Conditions:

  • Solvent: THF

  • Temperature: 25°C

  • Activation Time: 2 hours

  • Coupling Time: 2 hours

  • Workup: Ethyl acetate extraction, drying over Na2SO4\text{Na}_2\text{SO}_4, and column chromatography.

This method offers moderate to high yields (60–75%) and avoids racemization, making it suitable for scale-up.

Deprotection Strategies in Multi-Step Syntheses

When functional group incompatibilities arise, protective group strategies become necessary. For instance, tert-butyl esters or carbamate-protected amines may be employed to prevent undesired side reactions during earlier synthetic steps.

Trifluoroacetic Acid-Mediated Deprotection

A patent example describes the use of trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) to cleave tert-butyl ester protections. In one protocol, a tert-butyl-protected precursor (200 mg) is treated with 0.2 mL TFA in CH2Cl2\text{CH}_2\text{Cl}_2 for 4 hours, followed by pH adjustment to 8–9 using 1N NaOH to liberate the free amine. Subsequent coupling with indole-3-glyoxylic acid completes the synthesis.

Key Considerations:

  • TFA Concentration: 10–20% (v/v) in CH2Cl2\text{CH}_2\text{Cl}_2

  • Reaction Time: 4–12 hours

  • Yield Post-Deprotection: 85–90%

Functionalization of Indole Derivatives

The indole nucleus often requires pre-functionalization before acetamide formation. Alkylation, formylation, or oxidation reactions at the indole’s 1- or 3-positions are common preparatory steps.

Oxidative Routes to the 2-Oxoacetamide Moiety

The ketone functionality in this compound can be introduced via oxidation of precursor alcohols or via direct formylation followed by condensation.

Periodate-Mediated Oxidation

Indole-3-acetic acid derivatives undergo oxidative decarboxylation using sodium periodate (NaIO4\text{NaIO}_4) in the presence of manganese-based catalysts. For instance, manganese(III)-salophen complexes catalyze the conversion of indole-3-acetic acid to indole-3-glyoxylic acid, which is subsequently coupled with phenethylamine.

Catalytic System:

  • Oxidant: NaIO4\text{NaIO}_4

  • Catalyst: Mn(III)-tetra(4-pyridyl)porphyrin

  • Solvent: Acetonitrile/water (3:1)

  • Yield: 50–65%

Purification and Characterization

Final purification typically involves silica gel chromatography using gradients of ethyl acetate in hexanes (20–50% v/v). Analytical characterization combines nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Representative Data:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.15 (s, 1H, indole NH), 7.55–7.20 (m, 9H, aromatic), 3.65 (t, 2H, J=6.8\text{J} = 6.8 Hz, CH2\text{CH}_2), 2.85 (t, 2H, J=6.8\text{J} = 6.8 Hz, CH2\text{CH}_2).

  • IR (KBr): 3270 cm1^{-1} (N-H stretch), 1685 cm1^{-1} (C=O amide), 1640 cm1^{-1} (C=O ketone) .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.3 g/mol
  • CAS Number : 94209-12-8

Structural Characteristics

The compound features an indole ring, which is known for its role in various biological activities. The presence of the phenethyl group enhances its lipophilicity, potentially improving its bioavailability.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

Anticancer Activity

Research indicates that 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide exhibits cytotoxic effects against several cancer cell lines. Studies have shown that it can induce apoptosis in human cancer cells, making it a candidate for further development as an anticancer drug .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Biological Research

The compound is also utilized in various biological assays to understand its mechanism of action.

Enzyme Inhibition Studies

It has been tested as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and neurodegeneration. For instance, it may inhibit certain kinases or phosphatases that are overactive in pathological conditions .

Signal Transduction Pathways

Research indicates that this compound may modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment.

Pain Management

Some studies suggest that it may have analgesic properties, potentially offering new avenues for pain management therapies .

Antidepressant Activity

Given the structural similarity to other known antidepressants, there is ongoing research into its efficacy in treating mood disorders .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative stress
Enzyme InhibitionInhibits specific kinases related to cancer
Signal TransductionModulates PI3K/Akt pathway
Pain ManagementExhibits potential analgesic effects
Antidepressant ActivitySimilarity to known antidepressants suggests efficacy

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

N-Phenyl and N-(4-Octyloxyphenyl) Derivatives

  • Both compounds exhibit α-amylase inhibitory and antioxidant activities, though quantitative data are absent in the provided evidence .

Chiral N-(1-Phenylethyl) Derivative

  • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (): The chiral phenethyl group induces stereoselective interactions, as evidenced by its orthorhombic crystal structure (space group P2₁2₁2₁, a = 7.307 Å, b = 8.559 Å). Hydrogen-bonding networks in the crystal lattice suggest enhanced stability compared to non-chiral analogues .

Adamantane-Substituted Derivatives

  • Synthesis involves multi-step routes with oxalyl chloride and substituted amines .

Aryloxy and Methoxy-Substituted Analogues

  • N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide () and N-(2-(3,4-dimethoxyphenyl)ethyl) derivative (): Electron-donating groups (e.g., benzyloxy, methoxy) may enhance binding to aromatic receptor pockets.

Pharmacological Profiles

Antimicrobial Activity

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide () and thiazole-containing derivatives ():
    • Fluoro-biphenyl and thiazole moieties improve antimicrobial potency against Gram-positive bacteria (e.g., S. aureus) and fungi, likely due to enhanced membrane disruption or enzyme inhibition .

Antitumor Activity

  • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () and related compounds ():
    • Fluorinated benzyl groups enhance metabolic stability and cytotoxicity against colon and lung cancer cell lines. The phenethyl group in the target compound may offer comparable activity but requires direct testing .

Biological Activity

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features an indole moiety fused with a phenethyl group and an acetamide functional group. This unique structure contributes to its pharmacological profile, enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The indole ring can bind to active sites on enzymes, potentially inhibiting their activity and modulating cellular processes such as proliferation and apoptosis .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against several solid tumors, particularly colon and lung cancers. It has been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation: The compound has demonstrated the ability to halt the growth of cancer cells by interfering with critical cellular pathways.
  • Induction of apoptosis: Studies suggest that it can trigger programmed cell death in tumor cells, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Colon Cancer Models : In vitro assays revealed that the compound significantly inhibited the growth of colon cancer cell lines, showing an IC50 value indicative of potent activity against these cells .
  • Lung Cancer Studies : Similar efficacy was observed in lung cancer models, where the compound's ability to induce apoptosis was linked to its interaction with specific molecular targets essential for tumor survival .

Comparative Biological Activity

The following table summarizes the biological activities of related indole derivatives, providing a comparative perspective on their efficacy:

Compound NameStructural FeaturesBiological Activity
2-(1H-Indol-3-yl)-2-oxo-N-[4-chlorophenyl]acetamideIndole core, chlorophenyl groupAntitumor activity
2-(1H-Indol-3-yl)-2-oxo-N-[4-fluorophenyl]acetamideIndole core, fluorophenyl groupAntitumor activity
2-(1H-Indol-3-yl)-2-oxo-N-(phenethyl)acetamideIndole core, phenethyl groupModerate antitumor activity

This table illustrates how variations in substituents on the indole core can influence biological activity.

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions.
  • Step 1 : Construct the indole core via Friedel-Crafts acylation or alkylation of indole derivatives using acetic anhydride or chloroacetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions .
  • Step 2 : Introduce the phenethylamine group via nucleophilic substitution or amidation. For example, react indole-3-acetic acid derivatives with phenethylamine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with DIPEA as a base .
  • Critical Parameters : Temperature (reflux for acylation), solvent polarity (DMF for amidation), and stoichiometric ratios (excess phenethylamine to drive reaction completion).

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Methodological Answer : Use a combination of techniques to confirm structure and purity:
Technique Purpose Key Peaks/Features References
FT-IR Identify functional groups (amide C=O, indole N-H)~1650–1680 cm⁻¹ (amide I band), ~3300 cm⁻¹ (N-H stretch)
¹H/¹³C-NMR Assign proton/environmental groupsIndole H-2 (~7.1–7.3 ppm), amide NH (~8.5–9.0 ppm)
Mass Spectrometry Confirm molecular weightMolecular ion peak [M+H]⁺ matching theoretical mass (e.g., ~307.3 g/mol)
Elemental Analysis Validate purity%C, %H, %N within ±0.3% of theoretical values

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance amidation efficiency. For example, DMF increases reaction rates due to its high dielectric constant .
  • Catalyst Screening : Test bases like NaH or LHMDS for deprotonation in coupling reactions. NaH in THF at −70°C improves regioselectivity in alkylation steps .
  • Workup Strategies : Employ recrystallization (methanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) to isolate pure product .
  • Yield Tracking : Use TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to monitor reaction progress and minimize side products .

Q. How do structural modifications (e.g., halogenation, methoxy groups) affect biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Design :
  • Halogenation : Introduce Cl or F at the phenyl ring (para position) to enhance lipophilicity and receptor binding. For example, 4-Cl derivatives show improved antioxidant activity in DPPH assays .
  • Methoxy Groups : Add methoxy substituents to the phenethyl chain to modulate electron density. 3,4-Dimethoxy analogs exhibit enhanced anti-inflammatory activity due to increased hydrogen bonding with COX-2 .
  • Testing Protocols :
  • In Vitro Assays : FRAP (ferric reducing power) and DPPH radical scavenging for antioxidants ; COX-2 inhibition assays for anti-inflammatory activity .
  • Dose-Response Curves : Compare IC₅₀ values (e.g., 3j in has IC₅₀ = 12.5 μM in DPPH) to establish potency trends .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., DPPH concentration, incubation time) across labs. For example, discrepancies in IC₅₀ values may arise from varying DPPH stock concentrations (50–100 μM) .
  • Control Normalization : Use ascorbic acid or Trolox as positive controls in antioxidant assays to calibrate results .
  • Target Validation : Confirm mechanism of action via knock-out models (e.g., siRNA silencing of COX-2 to validate anti-inflammatory targets) .

Q. What strategies ensure compound stability during long-term storage?

  • Methodological Answer :
  • Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Indole derivatives are prone to oxidation; store under nitrogen at −20°C in amber vials .
  • Excipient Screening : Add antioxidants (0.1% BHT) or lyophilize with trehalose to prevent aggregation .

Data Contradiction Analysis

Issue Possible Cause Resolution Strategy References
Variability in antioxidant IC₅₀ valuesDifferences in DPPH assay protocols (e.g., solvent polarity, incubation time)Adopt standardized OECD guidelines for DPPH assays
Inconsistent receptor binding dataPolymorphism in biological targets (e.g., COX-2 isoforms)Use recombinant protein models for consistent target expression
Discrepancies in synthetic yieldsImpure starting materials or unoptimized stoichiometryPre-purify indole precursors via column chromatography

Key Research Gaps

  • Mechanistic Studies : Limited data on molecular targets (e.g., kinase inhibition, GPCR interactions) .
  • In Vivo Efficacy : Most studies are in vitro; animal models are needed to validate pharmacokinetics and toxicity .

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